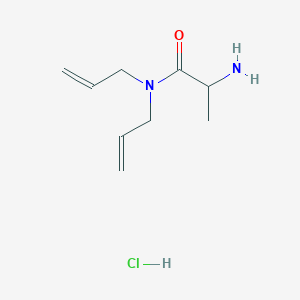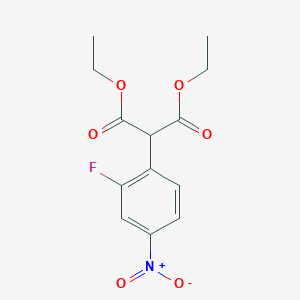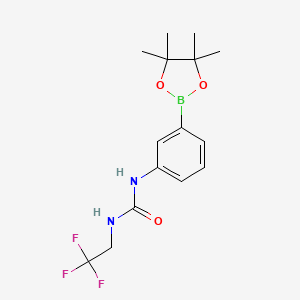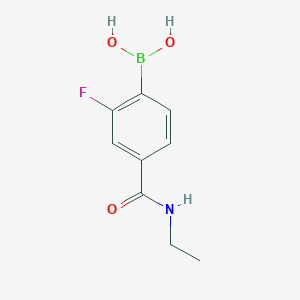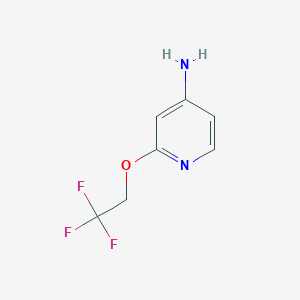
2-フルオロ-4-ヨード-6-(トリフルオロメチル)ピリジン
概要
説明
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and trifluoromethyl groups attached to a pyridine ring
科学的研究の応用
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: Employed in the development of pesticides and herbicides due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
作用機序
Target of Action
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine are primarily those involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its solubility in water, alcohol, acetonitrile, and n,n-dimethylformamide suggests that it may have good absorption and distribution properties
Result of Action
The result of the action of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is the formation of aminopyridines and tetramethylbiphenyls . These compounds have various applications in the chemical industry.
Action Environment
The action of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, it has a moderate fire hazard when exposed to heat or flame . It is also incompatible with oxidizing agents and bases .
生化学分析
Biochemical Properties
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of aminopyridines through amination reactions . It acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products with high specificity and efficiency.
Cellular Effects
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins and enzymes can modulate their activity, leading to changes in cell function. For instance, the compound’s ability to act as a catalytic ligand suggests its potential impact on cellular oxidative processes . Detailed studies on its specific cellular effects are still needed to fully understand its role in cellular biology.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s unique structure allows it to form stable complexes with metal catalysts, enhancing the efficiency of catalytic processes . Additionally, its fluorinated and iodinated groups contribute to its reactivity and specificity in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its reactivity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Detailed studies on dosage thresholds and toxicity are necessary to determine safe and effective usage levels .
Metabolic Pathways
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. Its role in the preparation of aminopyridines and catalytic processes highlights its involvement in metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is crucial for optimizing its delivery and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Detailed studies on its subcellular distribution are essential for understanding its precise role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of the chlorine atom with an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-purity products.
化学反応の分析
Types of Reactions
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom is replaced by a different aryl or alkynyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed
Aminopyridines: Formed through nucleophilic substitution with amines.
Aryl-Substituted Pyridines: Formed through coupling reactions with aryl boronic acids or alkynes.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Chloro-6-(trifluoromethyl)pyridine: Chlorine instead of iodine, leading to different reactivity and chemical properties.
Uniqueness
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable building block in various chemical syntheses.
特性
IUPAC Name |
2-fluoro-4-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDJZXRRHMOHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697225 | |
| Record name | 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-37-8 | |
| Record name | 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





